Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate
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Overview
Description
Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a butanoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate typically involves the esterification of 5-fluoro-2-hydroxybenzoic acid with methyl 4-oxobutanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the ester group can produce 4-(5-fluoro-2-hydroxyphenyl)butanol .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The primary mechanism by which Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate exerts its effects is through the destabilization of microtubules. This compound binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets involved include tubulin and various mitotic kinases, such as BubR1, Cyclin B1, and CDK1 .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Another compound with a similar structure that also exhibits anticancer properties by targeting microtubules.
5-Fluoro-2-hydroxyacetophenone: A related compound used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-16-11(15)5-4-10(14)8-6-7(12)2-3-9(8)13/h2-3,6,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDXFYCDDXHTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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